molecular formula C12H16Cl2N2 B13200271 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13200271
M. Wt: 259.17 g/mol
InChI Key: VMYQLMWFBQMNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a 3,4-dichlorophenyl group attached to a 1,4-diazepane ring, with a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired diazepane ring. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a suitable amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a mixture of 3,4-dichlorophenyl isocyanate and an appropriate amine can be continuously fed into a reactor, with the reaction monitored and controlled to optimize the production .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is unique due to its specific structural features, such as the presence of both a diazepane ring and a 3,4-dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16Cl2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3

InChI Key

VMYQLMWFBQMNIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.